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Compound of Interest

Compound Name: Basic Yellow 51

CAS No.: 60568-41-4

Cat. No.: B13403888

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Basic Yellow 51, also known by its Colour Index name C.I. 480538, is a cationic azomethine

dye.[1] Its chemical formula is C₂₀H₂₅N₃O₄S, and it has a molecular weight of 403.5 g/mol .[1]

The dye is registered under the CAS number 83949-75-1.[1][2] Structurally, it is identified as

1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium methyl sulphate.[2] As a

cationic dye, it possesses a positive charge, which facilitates its primary application in the

dyeing of acrylic fibers.[3] It is also used in the coloration of paper and modified polyester.[3]

This guide provides a detailed overview of the known and expected photophysical

characteristics of Basic Yellow 51, offering insights for its potential application in research and

development, particularly in areas where fluorescent probes are utilized.

Photophysical Properties
The photophysical properties of a dye are crucial for understanding its behavior upon

interaction with light. These properties dictate its color, fluorescence, and stability, which are

key parameters for applications in imaging, sensing, and drug delivery.
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Absorption and Emission Spectra
Basic Yellow 51 exhibits a characteristic broad and intense absorption band in the visible

region of the electromagnetic spectrum, which is typical for azomethine dyes. While specific

spectral data for Basic Yellow 51 in various solvents is not extensively documented in publicly

available literature, an absorption maximum (λmax) has been reported at 425 nm.

The emission properties of azomethine dyes are generally characterized by very low

fluorescence quantum yields at room temperature. For yellow azomethine dyes, this is typically

in the range of 10⁻⁴ to 10⁻⁵. This low fluorescence is a key characteristic to consider for

applications requiring bright fluorescent probes.

Table 1: Summary of Known and Typical Photophysical Data for Basic Yellow 51

Parameter Value/Range Remarks

Absorption Maximum (λabs) ~425 nm

In solution. The specific

solvent was not detailed in the

available source.

Molar Absorptivity (ε)
High (Typical for azomethine

dyes)

Expected to be in the range of

2-5 x 10⁴ M⁻¹cm⁻¹.

Emission Maximum (λem) Not specified in literature
Expected to be Stokes shifted

from the absorption maximum.

Fluorescence Quantum Yield

(ΦF)

Very Low (Typical for yellow

azomethine dyes)

Expected to be in the range of

10⁻⁴ - 10⁻⁵ at room

temperature.

Fluorescence Lifetime (τF)
Short (Typical for azomethine

dyes)

Expected to be in the

nanosecond range or shorter.

Photostability Good
Generally reported to have

good lightfastness.[2]

Solvatochromism
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of

the solvent. This effect arises from differential solvation of the ground and excited states of the
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dye molecule. Depending on the change in dipole moment upon excitation, a dye can exhibit

positive (red shift with increasing solvent polarity) or negative (blue shift with increasing solvent

polarity) solvatochromism.[4] While specific studies on the solvatochromic behavior of Basic
Yellow 51 are not readily available, this is a property that should be experimentally determined

for any new application, as it can significantly influence the spectral properties in different

biological or formulation environments.

Experimental Protocols
The following sections outline the general experimental methodologies for characterizing the

photophysical properties of a dye like Basic Yellow 51.

UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light by the dye as a function of

wavelength.

Methodology:

Sample Preparation: Prepare a stock solution of Basic Yellow 51 in a high-purity solvent

(e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to

determine the molar absorptivity and to find a concentration that gives an absorbance value

within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference

(blank).

Record the baseline spectrum with the blank in both the sample and reference beams.

Replace the blank in the sample beam with the cuvette containing the Basic Yellow 51
solution.

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).
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The wavelength of maximum absorbance (λmax) is determined from the peak of the

spectrum.

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A =

εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length

of the cuvette.

Fluorescence Spectroscopy
This technique measures the emission of light from the dye after it has absorbed light.

Methodology:

Sample Preparation: Prepare a dilute solution of Basic Yellow 51 in the desired solvent. The

absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to

avoid inner filter effects.

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon

lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Measurement:

Place the cuvette containing the sample in the sample holder.

Set the excitation wavelength (λex) to the absorption maximum (λabs) of the dye.

Scan the emission monochromator over a wavelength range longer than the excitation

wavelength to record the fluorescence emission spectrum.

The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

To obtain the excitation spectrum, set the emission monochromator to the λem and scan

the excitation monochromator.

Fluorescence Quantum Yield Determination (Relative
Method)
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The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The

relative method involves comparing the fluorescence of the sample to a standard with a known

quantum yield.

Methodology:

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar

spectral region to Basic Yellow 51 (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Sample Preparation: Prepare solutions of both the standard and Basic Yellow 51 in the

same solvent, if possible. Prepare a series of dilutions for both with absorbance values at the

excitation wavelength ranging from 0.02 to 0.1.

Measurement:

Measure the UV-Vis absorption spectra of all solutions.

Measure the fluorescence emission spectra of all solutions using the same excitation

wavelength, slit widths, and other instrument parameters.

Data Analysis:

Integrate the area under the fluorescence emission spectra for both the standard and the

sample.

Plot the integrated fluorescence intensity versus absorbance for both the standard and the

sample. The plots should be linear.

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²) where ΦF,std is the quantum

yield of the standard, m is the slope of the integrated fluorescence intensity vs.

absorbance plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated
Single Photon Counting - TCSPC)
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Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before

returning to the ground state.

Methodology:

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g.,

picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or

microchannel plate photomultiplier tube), and timing electronics.

Sample Preparation: Prepare a dilute solution of Basic Yellow 51 as for fluorescence

measurements.

Measurement:

Excite the sample with the pulsed light source at the absorption maximum.

The detector registers the arrival time of individual emitted photons relative to the

excitation pulse.

A histogram of the arrival times is built up over many excitation cycles, which represents

the fluorescence decay curve.

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of

exponentials) to extract the fluorescence lifetime(s). The instrument response function (IRF)

is measured using a scattering solution and is deconvoluted from the measured decay to

obtain the true fluorescence lifetime.

Visualizations
Jablonski Diagram for Basic Yellow 51
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Caption: Jablonski diagram illustrating the electronic transitions of Basic Yellow 51.

Experimental Workflow for Photophysical
Characterization
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Caption: General workflow for the photophysical characterization of a fluorescent dye.

Conclusion
Basic Yellow 51 is a cationic azomethine dye with established applications in the textile and

paper industries. Its photophysical properties are characteristic of this class of dyes, featuring
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strong absorption in the visible region and very low fluorescence at room temperature. While

specific, detailed photophysical data in the scientific literature is sparse, this guide provides the

foundational knowledge and experimental protocols necessary for researchers to thoroughly

characterize Basic Yellow 51 for novel applications. The provided methodologies for UV-Vis

and fluorescence spectroscopy, along with quantum yield and lifetime measurements, will

enable a comprehensive understanding of its behavior in various environments, which is

essential for its potential use in fields such as bio-imaging, sensing, and materials science.

Further experimental investigation into its solvatochromic properties and photostability under

specific application conditions is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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